molecular formula C17H10Cl2F3NO2S2 B2591444 3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine CAS No. 321430-96-0

3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine

Cat. No.: B2591444
CAS No.: 321430-96-0
M. Wt: 452.29
InChI Key: QDPIDQLHUMOJRK-UHFFFAOYSA-N
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Description

The compound 3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine features a pyridine core substituted with a chloro group at position 3, a trifluoromethyl group at position 5, and a benzenesulfonyl-thiophene-methyl moiety at position 2. This structure combines electron-withdrawing groups (chloro, trifluoromethyl, sulfonyl) with a thiophene heterocycle, conferring unique physicochemical properties.

Properties

IUPAC Name

3-chloro-2-[[5-(4-chlorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F3NO2S2/c18-11-1-4-13(5-2-11)27(24,25)16-6-3-12(26-16)8-15-14(19)7-10(9-23-15)17(20,21)22/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPIDQLHUMOJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine involves its interaction with molecular targets in biological systems. This compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Substituents
Target Compound C₁₈H₁₁Cl₂F₃NO₂S₂ 479.31 Not reported Not reported 4-Chlorobenzenesulfonyl-thiophene-methyl, Cl, CF₃
3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7e) C₂₁H₁₂ClF₆N₂O₃ 510.77 122.1–124.8 71.8 Nitro, trifluoromethoxy benzyloxy, Cl, CF₃
3-Chloro-2-(3-chloro-4-((4-((trifluoromethyl)thio)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (5c) C₂₀H₁₀Cl₂F₆NOS 495.22 82.0–83.5 94.0 Cl, CF₃, trifluoromethylthio benzyloxy
3-Chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)-5-(trifluoromethyl)pyridine (7a) C₁₉H₁₃ClF₈N₃O₃S 572.01 95.5–98.0 34.4 Difluoromethoxy-pyrazole-sulfonyl, Cl, CF₃

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s benzenesulfonyl group (strong electron-withdrawing) contrasts with the trifluoromethoxy or nitro groups in analogs like 7e . Sulfonyl groups enhance stability but may reduce solubility compared to ether-linked substituents.
  • Melting Points : Analogs with nitro groups (e.g., 7e, 122–124°C) exhibit higher melting points than sulfonyl-containing compounds (e.g., 5c, 82–83.5°C), suggesting stronger intermolecular forces in nitro derivatives .
  • Synthetic Yields : The high yield of 5c (94%) vs. 7a (34.4%) highlights the impact of substituent complexity on reaction efficiency.

Structural and Spectroscopic Comparisons

  • NMR Shifts :
    • The target compound’s benzenesulfonyl-thiophene moiety would likely show deshielded aromatic protons (δ ~7.8–8.2 ppm) similar to 5c (δ 7.78–7.88 ppm) .
    • Trifluoromethyl groups in all compounds result in distinct ¹⁹F NMR signals near δ -60 to -70 ppm .
  • HRMS Data : Analogs like 7a (HRMS m/z 572.0050) and 5c (m/z 495.9767) confirm precise mass matching, critical for structural validation.

Biological Activity

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its structural components, including a pyridine ring substituted with trifluoromethyl and chlorinated groups. The presence of a thiophene moiety and a sulfonyl group further enhances its chemical reactivity and potential biological interactions.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC15H12ClF3N2OS
Molecular Weight360.78 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP (octanol-water partitioning)Not specified

Research indicates that compounds similar to 3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine often exhibit inhibitory effects on various kinases, particularly those involved in cancer pathways. For instance, the compound may act as a c-KIT kinase inhibitor, which is crucial in treating gastrointestinal stromal tumors (GISTs) that harbor mutations in the c-KIT gene.

Case Studies and Research Findings

  • c-KIT Inhibition : A study published in PubMed highlighted the discovery of a related compound that effectively inhibits c-KIT kinase activity. This compound demonstrated single-digit nanomolar potency against both wild-type and drug-resistant mutant forms of c-KIT, suggesting that similar mechanisms may be present in our compound of interest .
  • Antitumor Efficacy : In vivo studies have shown that related compounds can exhibit significant antitumor efficacy in mouse models with c-KIT mutations. These findings indicate that the biological activity of This compound could be harnessed for therapeutic applications against resistant tumor types .
  • Toxicological Profile : While specific toxicological data on this compound is limited, related compounds often display irritant properties. For example, compounds with similar chemical structures have been classified as skin and eye irritants, necessitating careful handling in laboratory settings .

Table 2: Summary of Biological Studies

Study ReferenceFocus AreaKey Findings
c-KIT InhibitionPotent against wild-type and mutant forms
Toxicological ProfilePotential skin and eye irritant

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